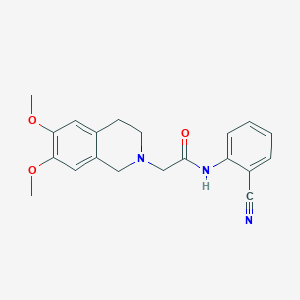

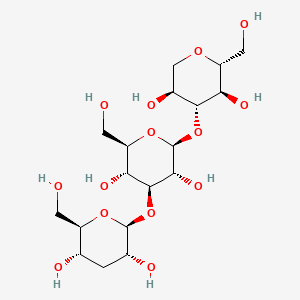

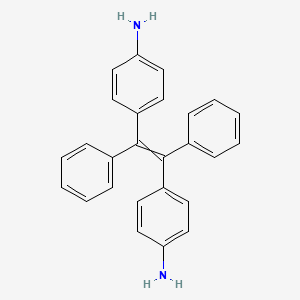

![molecular formula C22H15NO8 B3069554 5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid CAS No. 1874200-71-1](/img/structure/B3069554.png)

5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

概要

説明

5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is an aromatic compound with a complex structure featuring multiple carboxylic acid and amino groups

作用機序

Target of Action

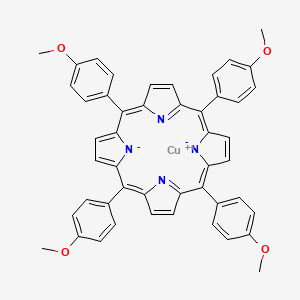

The primary target of 2’-Amino-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracboxylic acid (H2tpdc-NH2) is the Metal-Organic Frameworks (MOFs) . This compound acts as a linear ligand linker for MOFs, which are used in applications for the detection of Al³⁺, Cr³⁺, and Fe³⁺ ions and trinitrophenol (TNP) in water systems .

Mode of Action

The compound contains an electron-accepting carboxylic acid at both ends of the linear structure and an electron-donating amino group in the center of the benzene ring . This structure allows it to interact with its targets effectively. For instance, in the 2D porous MOF Tb-DBA, which consists of Tb³⁺ cluster nodes, H2tpdc-NH2 acts as a linear ligand linker . This interaction results in the sensitive, selective, and reversible detection of Al³⁺, Cr³⁺, and Fe³⁺ ions .

Biochemical Pathways

It’s known that amino acids play important roles in metabolic pathways, gene expression, and cell signal transduction regulation . As an amino acid derivative, this compound could potentially influence these pathways.

Pharmacokinetics

Its molecular weight is 33334 g/mol , which could influence its bioavailability and pharmacokinetics

Result of Action

The compound’s action results in the detection of Al³⁺, Cr³⁺, and Fe³⁺ ions . The detection limit is as low as the nM level . Tb-DBA displays fluorescence enhancement in the presence of these ions . Significantly, these ions can be visually detected under UV light . Additionally, the chemically stable porous metal-organic framework UiO-68@NH2 can detect the presence of trinitrophenol (TNP) in water systems at a concentration as low as 0.4 ppm with a response time of a few seconds .

生化学分析

Biochemical Properties

It is known that this compound contains an electron-accepting carboxylic acid at both ends of the linear structure and an electron-donating amino group in the center of the benzene ring . This structure suggests that it may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Molecular Mechanism

It is known that adjusting the electron-withdrawing effect of the ligands from 2’-Amino-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid to 4,4′-(benzo[c][1,2,5]-thiadiazole-4,7-diyl)dibenzoic acid results in metal-organic frameworks (MOFs) with varied optoelectronic properties . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dicarboxybenzoyl chloride with 3-amino-4-(3,5-dicarboxyphenyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting intermediate is then subjected to hydrolysis to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid groups can be reduced to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

科学的研究の応用

5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug design.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of advanced materials, such as polymers and metal-organic frameworks.

類似化合物との比較

Similar Compounds

- 5,5’-terephthaloylbis(azanediyl)diisophthalic acid

- Bis(3,5-dicarboxyphenyl)terephthalamide

- 1,3-benzenedicarboxylic acid, 5,5’-[1,4-phenylenebis(carbonylimino)]bis-

Uniqueness

5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized materials and in applications requiring precise molecular interactions .

特性

IUPAC Name |

5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO8/c23-18-9-10(11-3-13(19(24)25)7-14(4-11)20(26)27)1-2-17(18)12-5-15(21(28)29)8-16(6-12)22(30)31/h1-9H,23H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZBJBMUFJIHTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)N)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2'-Amino-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid (H4TPTC-NH2) a versatile building block for materials?

A1: H4TPTC-NH2 is a tetracarboxylic acid featuring an amino-functionalized terphenyl backbone. This structure allows it to act as an adaptable linker in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). The carboxylate groups can coordinate to metal ions in various modes, while the amino group offers additional functionality for further modification or interactions with guest molecules.

Q2: What types of structures have been synthesized using H4TPTC-NH2, and what are their potential applications?

A2: Researchers have successfully synthesized a range of CPs and MOFs with diverse structures using H4TPTC-NH2. These range from one-dimensional (1D) and two-dimensional (2D) CPs to three-dimensional (3D) MOFs with different topologies. For instance, a single-lanthanide MOF, EuTPTC-NH2, was constructed using H4TPTC-NH2. This MOF proved successful as a ratiometric fluorescent probe for the detection of fluoride ions (F-) in water. Other examples include CPs that effectively catalyze the Knoevenagel condensation reaction, a significant organic transformation.

Q3: How does the amino group in H4TPTC-NH2 contribute to the properties of the resulting materials?

A3: The amino group in H4TPTC-NH2 plays a crucial role in defining the material's properties. In the EuTPTC-NH2 MOF, the free amino groups can form hydrogen bonds with F- ions, enabling the MOF to act as a selective and sensitive sensor. Furthermore, the amino group can be further modified to tune the material's properties or introduce additional functionalities.

Q4: Can H4TPTC-NH2-based MOFs be used for catalytic applications beyond the Knoevenagel condensation?

A4: Yes, recent research demonstrates that an ionic liquid post-modified carboxylate-rich MOF derived from H4TPTC-NH2, specifically Gd-TPTC-NH-[BMIM]Br, exhibits high efficiency in catalyzing the cycloaddition reaction of CO2 and epoxides. This reaction is crucial for the sustainable synthesis of cyclic carbonates, which are valuable industrial compounds.

Q5: What are the advantages of using Gd-TPTC-NH-[BMIM]Br as a catalyst for CO2 cycloaddition?

A5: Gd-TPTC-NH-[BMIM]Br demonstrates excellent catalytic activity under solvent-free conditions, promoting sustainability and simplifying the reaction process. It exhibits high activity and selectivity for a variety of epoxides and demonstrates good recyclability, maintaining its performance over multiple reuse cycles without significant structural degradation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

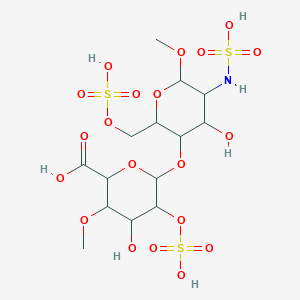

![zinc;1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea;diacetate](/img/structure/B3069493.png)

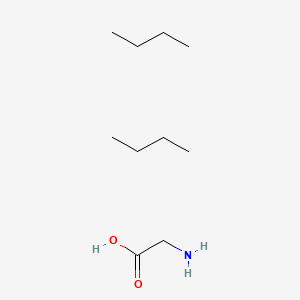

![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)

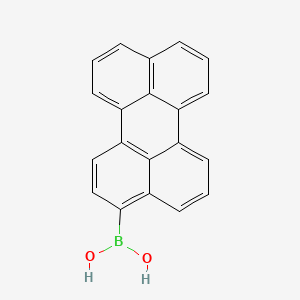

![3-Vinylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3069540.png)